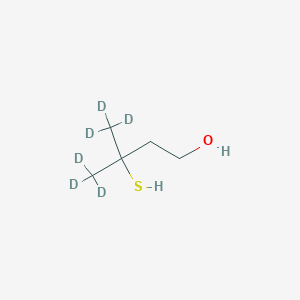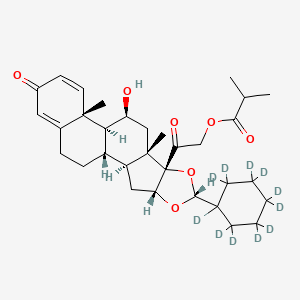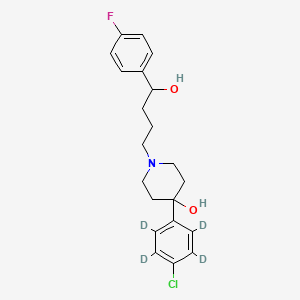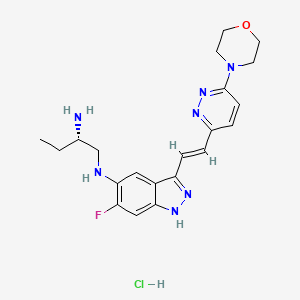
(S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YE6144 is a prototypical inhibitor of interferon regulatory factor 5 (IRF5). It selectively suppresses IRF5 activity through the inhibition of IRF5 phosphorylation . This compound has shown significant potential in scientific research, particularly in the fields of immunology and autoimmune diseases.
Métodos De Preparación
The synthetic routes and reaction conditions for YE6144 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for YE6144 are not widely documented, but laboratory-scale synthesis involves the use of specific reagents and conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
YE6144 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
YE6144 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of IRF5 and its downstream effects.
Biology: YE6144 is employed in cellular and molecular biology experiments to investigate the role of IRF5 in immune responses.
Mecanismo De Acción
YE6144 exerts its effects by selectively inhibiting the phosphorylation of IRF5. This inhibition prevents the activation of IRF5, thereby suppressing its activity. The molecular targets and pathways involved include the IRF5 signaling pathway, which plays a critical role in the regulation of immune responses and the production of type I interferons .
Comparación Con Compuestos Similares
YE6144 is unique in its selective inhibition of IRF5. Similar compounds include other IRF5 inhibitors, but YE6144 stands out due to its high specificity and potency. Some similar compounds are:
IRF5 Inhibitor A: Another compound that inhibits IRF5 but with lower specificity.
IRF5 Inhibitor B: A less potent inhibitor compared to YE6144.
IRF5 Inhibitor C: A compound with broader activity, affecting multiple targets in addition to IRF5.
Propiedades
Fórmula molecular |
C21H27ClFN7O |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
(2S)-1-N-[6-fluoro-3-[(E)-2-(6-morpholin-4-ylpyridazin-3-yl)ethenyl]-1H-indazol-5-yl]butane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H26FN7O.ClH/c1-2-14(23)13-24-20-11-16-18(26-27-19(16)12-17(20)22)5-3-15-4-6-21(28-25-15)29-7-9-30-10-8-29;/h3-6,11-12,14,24H,2,7-10,13,23H2,1H3,(H,26,27);1H/b5-3+;/t14-;/m0./s1 |
Clave InChI |
NUNTVCPRDFANCY-ZOWAZICSSA-N |
SMILES isomérico |
CC[C@@H](CNC1=C(C=C2C(=C1)C(=NN2)/C=C/C3=NN=C(C=C3)N4CCOCC4)F)N.Cl |
SMILES canónico |
CCC(CNC1=C(C=C2C(=C1)C(=NN2)C=CC3=NN=C(C=C3)N4CCOCC4)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




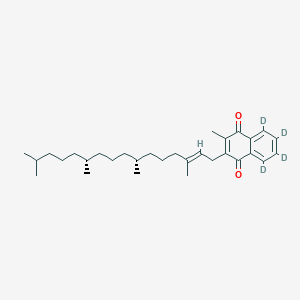
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
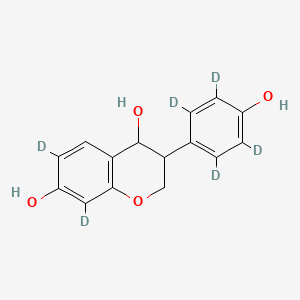
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
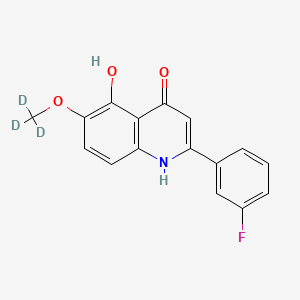
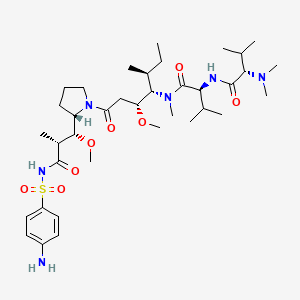
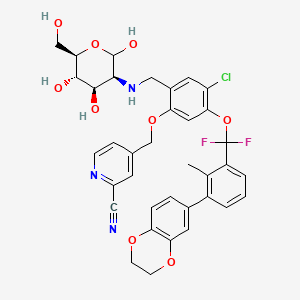
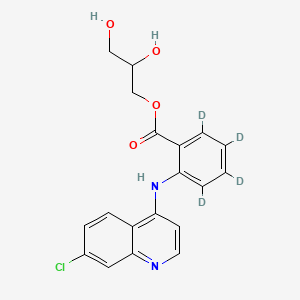
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
